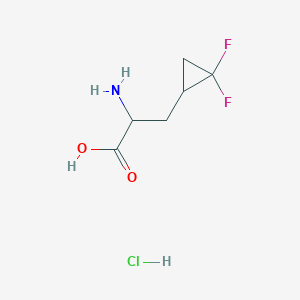
1-Propyl-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1,4-dihydropyridine-3-carboxylic acid is a derivative of the 1,4-dihydropyridine class, which is known for its significant pharmacological and biological activities. The 1,4-dihydropyridine scaffold is a crucial component in many pharmaceuticals, including calcium channel blockers used to treat hypertension and other cardiovascular diseases . The carboxylic acid moiety enhances the compound’s solubility and reactivity, making it a valuable target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component reactions (MCRs) due to their efficiency and environmental friendliness . These methods allow for the simultaneous formation of multiple bonds, resulting in high yields and purities . Electrocarboxylation is another method used to introduce carboxylic acid groups into the 1,4-dihydropyridine scaffold, enhancing its biological activity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Propyl-1,4-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels and enzymes . By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, as a calcium channel blocker, it can inhibit the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure .
Comparison with Similar Compounds
- Amlodipine
- Nifedipine
- Isradipine
- Nimodipine
Properties
CAS No. |
719988-12-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-propyl-4H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h3,6-7H,2,4-5H2,1H3,(H,11,12) |
InChI Key |
UKTOKYZBZPQSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CCC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)

![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)


![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)





